3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride
Description
3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylamino group, a phenyl ring substituted with an ethylcyclohexyl group, and a propanone moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.ClH/c1-4-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19(21)13-14-20(2)3;/h9-12,15-16H,4-8,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBWNXOHSEBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CCN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(4-ethylcyclohexyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This forms the intermediate 3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone 3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one.
Formation of Hydrochloride Salt: Finally, the ketone is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular receptors and enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenyl ring and ethylcyclohexyl group contribute to the compound’s hydrophobic interactions, affecting its overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-phenylpropan-1-one
- 3-(Dimethylamino)-1-[4-(4-methylcyclohexyl)phenyl]propan-1-one
- 3-(Dimethylamino)-1-[4-(4-isopropylcyclohexyl)phenyl]propan-1-one
Uniqueness
3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
